molecular formula C8H16N2O B13188980 N-[3-(Aminomethyl)cyclopentyl]acetamide

N-[3-(Aminomethyl)cyclopentyl]acetamide

Cat. No.: B13188980
M. Wt: 156.23 g/mol
InChI Key: VUUUOLWFIAOOCB-UHFFFAOYSA-N
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Description

N-[3-(Aminomethyl)cyclopentyl]acetamide is a cyclopentane-based acetamide derivative synthesized through a multi-step process. The compound is prepared via the reduction of N-(1-cyanocyclopentyl)acetamide (1) using Raney nickel, yielding the intermediate N-[(1-aminomethyl)cyclopentyl]acetamide (2) . Subsequent reactions with phenyl isothiocyanates generate N-[(1-((3-phenylthioureido)methyl)cyclopentyl]acetamide (3), which is further functionalized to produce thiazole-containing derivatives (e.g., compounds 4a-4i) . These derivatives are designed for biological activity studies, particularly as monoamine oxidase (MAO) inhibitors .

The structural hallmark of this compound is its cyclopentyl backbone with an aminomethyl group and acetamide moiety, enabling versatile chemical modifications.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-[3-(aminomethyl)cyclopentyl]acetamide

InChI

InChI=1S/C8H16N2O/c1-6(11)10-8-3-2-7(4-8)5-9/h7-8H,2-5,9H2,1H3,(H,10,11)

InChI Key

VUUUOLWFIAOOCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC(C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Aminomethyl)cyclopentyl]acetamide typically involves the reaction of cyclopentylamine with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, and may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Aminomethyl)cyclopentyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-[3-(Aminomethyl)cyclopentyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Aminomethyl)cyclopentyl]acetamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with enzymes involved in metabolic processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Modifications Biological Activity (Target) Key Findings Reference ID
N-[3-(Aminomethyl)cyclopentyl]acetamide Cyclopentyl, aminomethyl, acetamide MAO inhibition (derivatives) Intermediate for MAO inhibitors (4a-4i)
Thiazole derivatives (e.g., 4a-4i ) Cyclopentyl + thiazole + aryl substituents MAO-A/MAO-B inhibition 4a, 4b, 4c : IC₅₀ < 10 µM for both isoforms
2,2-Diphenyl-N-(4-sulfamoylbenzyl)acetamide Sulfonamide + diphenyl + benzyl Antifungal (Candida spp.) Moderate activity (MIC₉₀ = 32–64 µg/mL)
2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide Cyclobutyl + acetyl + methyl groups Structural studies Chiral cyclobutane; hydrogen-bonded crystal lattice
N-[3-(1-Phenylethyl)phenyl]acetamide Phenyl + phenylethyl substituent Unspecified (structural analogue) NMR/spectroscopic data available

Functional Group Impact on Activity

Thiazole Derivatives (MAO Inhibition)

The introduction of a thiazole ring in 4a-4i significantly enhances MAO inhibitory activity compared to the parent compound. For example:

  • 4a (3-phenyl-4-(p-tolyl)thiazole): IC₅₀ = 0.87 µM (MAO-A) and 0.92 µM (MAO-B) .
  • 4d (4-(4-fluorophenyl)-3-phenylthiazole): Improved lipophilicity due to fluorophenyl group .

The thiazole moiety facilitates π-π interactions with MAO’s flavin adenine dinucleotide (FAD) cofactor, enhancing binding affinity .

Sulfonamide Derivatives (Antifungal Activity)

Sulfonamide-based analogues (e.g., compound 4 in ) exhibit antifungal properties against Candida spp., contrasting with the MAO-focused thiazole derivatives. The sulfamoylbenzyl group likely disrupts fungal membrane integrity or enzyme function .

Cyclobutane vs. Cyclopentane Scaffolds

The cyclobutane derivative in demonstrates how ring size and substituents (e.g., acetyl, methyl groups) influence crystallinity and hydrogen-bonding patterns.

Physicochemical and Spectroscopic Comparisons

NMR Spectral Trends

  • This compound: ¹H-NMR shows characteristic peaks for cyclopentyl CH₂ (δ 1.34–1.62 ppm) and acetamide CH₃ (δ 1.78 ppm) .
  • Thiazole derivatives (e.g., 4d) : Aromatic protons (δ 7.11–7.18 ppm) and thiazole-related NH (δ 5.83 ppm) dominate spectra .
  • Substituted phenyl acetamides : Electron-withdrawing groups (e.g., nitro, chloro) deshield aromatic protons, shifting peaks upfield .

Table 2: Key ¹H-NMR Chemical Shifts

Compound Type Key Peaks (δ, ppm) Reference ID
Parent compound (Intermediate 2) Cyclopentyl CH₂: 1.34–1.62; Acetamide CH₃: 1.78
Thiazole derivative (4d) Aromatic H: 7.11–7.18; NH: 5.83
N-(3-chlorophenyl)acetamide Aromatic H: 7.25–7.45 (para-Cl)

Biological Activity

N-[3-(Aminomethyl)cyclopentyl]acetamide is a compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of Mannich bases, which are known for their diverse biological activities. The presence of the aminomethyl group allows for interactions with various biological targets, making it a compound of interest in drug design.

The biological activity of this compound can be attributed to several mechanisms:

  • Monoamine Oxidase Inhibition : Research indicates that derivatives of this compound exhibit significant inhibitory activity against monoamine oxidase (MAO) isoforms. For instance, certain derivatives showed IC50 values comparable to standard MAO inhibitors, suggesting potential use in treating mood disorders .
  • Anticancer Activity : Studies have demonstrated that Mannich bases, including those related to this compound, possess cytotoxic effects against various cancer cell lines. The mechanism may involve the disruption of cellular processes through alkylation or interference with mitochondrial functions .
  • Antimicrobial Properties : There is evidence supporting the antimicrobial activity of Mannich bases, which could extend to this compound. These compounds may inhibit bacterial growth through various biochemical pathways .

Case Studies

  • Inhibition of MAO Isoforms : A study synthesized a series of derivatives based on this compound and evaluated their inhibitory potency against human MAO-A and MAO-B enzymes. Compounds showed IC50 values ranging from 0.36 µM to 7.09 µM, indicating significant inhibitory potential .
  • Cytotoxicity Tests : The same study assessed the cytotoxicity of these derivatives using cell viability assays, confirming that they were non-cytotoxic at concentrations corresponding to their IC50 values, thus highlighting their therapeutic window .
  • Antitumor Activity : In vivo studies using xenograft models demonstrated that related compounds significantly reduced tumor viability in aggressive cancer cell lines, suggesting a promising avenue for cancer therapy .

Table 1: Inhibitory Potency Against MAO Isoforms

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
4a7.06 ± 0.180.42 ± 0.012
4b6.56 ± 0.200.36 ± 0.014
4c6.78 ± 0.150.69 ± 0.020
Standard (Moclobemide)6.061 ± 0.262N/A

Table 2: Cytotoxicity Results

CompoundCytotoxicity Assay Result
4aNon-cytotoxic
4bNon-cytotoxic
4cNon-cytotoxic

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-[3-(Aminomethyl)cyclopentyl]acetamide, and how can reaction yields be optimized?

Methodological Answer:

  • Core Strategy: Utilize reductive amination or nucleophilic substitution to introduce the aminomethyl group onto the cyclopentane ring, followed by acetylation. For example, describes similar acetamide syntheses using carbazole intermediates, where catalytic hydrogenation and Schlenk techniques are employed .
  • Optimization Tips:
    • Catalysts: Test palladium on carbon (Pd/C) or Raney nickel for reductive steps; monitor reaction progress via TLC or HPLC.
    • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) may enhance acetylation efficiency.
    • Purification: Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound, and how should data inconsistencies be addressed?

Methodological Answer:

  • Primary Techniques:
    • NMR: Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on cyclopentyl proton splitting patterns and acetamide carbonyl signals (~168-170 ppm). Compare with analogs in and , which highlight substituent effects on chemical shifts .
    • Mass Spectrometry (MS): Confirm molecular ion ([M+H]+^+) and fragmentation patterns using high-resolution MS (HRMS).
  • Addressing Discrepancies:
    • If NMR signals conflict with computational predictions (e.g., DFT), re-evaluate solvent effects or consider X-ray crystallography (as in ) for unambiguous confirmation .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

  • Approach:
    • Perform docking studies using protein targets (e.g., enzymes or receptors) to predict binding affinities. For example, describes analogs with substituted phenyl groups evaluated for pharmacological activity .
    • Apply QSAR models to correlate substituent electronic properties (e.g., Hammett constants) with activity data.
  • Validation: Synthesize top-predicted derivatives and test in vitro/in vivo assays, prioritizing compounds with improved LogP or hydrogen-bonding capacity.

Q. What experimental strategies resolve contradictions in stability data for this compound under varying conditions?

Methodological Answer:

  • Stability Protocols:
    • Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
    • Hydrolytic Stability: Incubate in buffers (pH 1–13) at 37°C and monitor degradation via HPLC, referencing safety guidelines in and for handling hygroscopic or reactive intermediates .
  • Contradiction Resolution: Cross-validate findings using accelerated stability studies (40°C/75% RH) and correlate with computational degradation pathways (e.g., using Spartan software).

Q. How can researchers address low yields in multi-step syntheses of cyclopentyl acetamide derivatives?

Methodological Answer:

  • Troubleshooting Steps:
    • Intermediate Isolation: Use protecting groups (e.g., Boc for amines) to prevent side reactions. highlights similar strategies for aminopropyl acetamides .
    • Catalyst Screening: Test alternative catalysts (e.g., Grubbs catalysts for ring-closing steps) or microwave-assisted synthesis to reduce reaction times.
    • Byproduct Analysis: Employ LC-MS to identify impurities and adjust stoichiometry or reaction conditions accordingly.

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